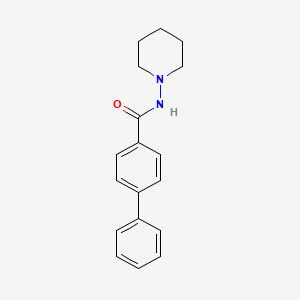

N-(piperidin-1-yl)biphenyl-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-N-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(19-20-13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKXJWAFGBGNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Piperidin 1 Yl Biphenyl 4 Carboxamide

Established Synthetic Pathways for N-(piperidin-1-yl)biphenyl-4-carboxamide

The principal strategy for synthesizing this compound involves a two-stage process: the creation of the biphenyl-4-carboxylic acid core, followed by its coupling with N-aminopiperidine to form the final carboxamide.

The formation of the biphenyl (B1667301) scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier example. researchgate.net This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For the synthesis of the biphenyl-4-carboxylic acid intermediate, 4-halobenzoic acid (e.g., 4-bromobenzoic acid) is reacted with phenylboronic acid.

The key steps are:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzoic acid) to form an organopalladium complex.

Transmetalation : The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination : The two aryl groups are coupled, forming the biphenyl bond and regenerating the Pd(0) catalyst.

Following the synthesis of biphenyl-4-carboxylic acid, the final step is the formation of the amide bond. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting biphenyl-4-carbonyl chloride is then reacted with N-aminopiperidine in the presence of a base to yield this compound.

| Reaction Stage | Reactants | Catalyst/Reagents | Typical Conditions |

| Suzuki Coupling | 4-bromobenzoic acid, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, Reflux |

| Amide Coupling | Biphenyl-4-carboxylic acid, N-aminopiperidine | EDC, HOBt or SOCl₂ then base | DCM or THF, Room Temp |

Table 1: Summary of key reaction steps and catalytic systems for the synthesis of this compound.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the Suzuki coupling step, several factors can be fine-tuned. The choice of catalyst, base, and solvent system significantly impacts the reaction's efficiency. For instance, using different palladium catalysts or ligands can improve yields and reduce reaction times. semanticscholar.org The base's strength and solubility also play a critical role in the catalytic cycle.

For the amide coupling reaction, direct coupling using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) can often provide higher purity products by avoiding the harsh conditions associated with acyl chloride formation. Purification is typically achieved through recrystallization or column chromatography.

| Parameter | Variation | Effect on Yield/Purity |

| Catalyst (Suzuki) | Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ | Can improve yield and substrate scope |

| Base (Suzuki) | K₂CO₃ vs. Na₂CO₃ vs. Cs₂CO₃ | Stronger, more soluble bases can accelerate the reaction |

| Solvent (Suzuki) | Dioxane/Water vs. Toluene/Water | Affects solubility of reagents and reaction temperature |

| Coupling Agent (Amide) | SOCl₂ vs. EDC/HOBt | EDC/HOBt offers milder conditions, potentially higher purity |

Table 2: Optimization strategies for key synthetic steps.

Novel Approaches in the Synthesis of Biphenyl Carboxamides and Analogues

Recent advancements in synthetic chemistry have introduced novel methodologies applicable to the synthesis of biphenyl carboxamides. One-pot procedures that combine the C-C bond formation and C-N bond formation are of particular interest as they reduce the number of synthetic steps and purification procedures. For example, palladium-catalyzed tandem reactions, such as N-arylation followed by carboamination, can construct complex heterocyclic systems in a single operation. nih.gov Another approach involves the use of alternative coupling partners in palladium-catalyzed reactions, such as organosilicon or organotin reagents (Stille coupling), which can offer different reactivity and functional group tolerance. researchgate.net

Strategies for Structural Modification and Derivatization

Structural modification of this compound can be performed at two primary locations: the piperidine (B6355638) moiety and the biphenyl core. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The piperidine ring offers several avenues for chemical modification. The synthesis can start with substituted N-aminopiperidines to introduce functionality at various positions of the ring. For instance, using 4,4-disubstituted or 3-substituted N-aminopiperidines would lead to analogues with different steric and electronic properties. nih.gov Post-synthetic modification of the piperidine moiety is less common for this specific compound, as the N-N bond can be sensitive. However, for related piperidine carboxamides, N-alkylation or N-acylation of the piperidine nitrogen (if it's a secondary amine) is a common strategy. researchgate.net

The biphenyl core is highly amenable to modification by introducing various substituents on either of the two phenyl rings. nih.gov This is most readily achieved by using substituted starting materials in the Suzuki coupling reaction. researchgate.net For example, using a substituted phenylboronic acid or a substituted 4-bromobenzoic acid allows for the precise placement of functional groups such as methoxy, nitro, halogen, or alkyl groups. nih.gov These substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability. Subsequent chemical transformations of these introduced groups, such as the reduction of a nitro group to an amine, further expand the chemical diversity of the synthesized analogues. nih.gov

| Starting Material 1 (Aryl Halide) | Starting Material 2 (Boronic Acid) | Resulting Biphenyl Core |

| 4-Bromo-2-fluorobenzoic acid | Phenylboronic acid | 2'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Bromo-3-nitrobenzoic acid | Phenylboronic acid | 3'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Bromobenzoic acid | 3-Chlorophenylboronic acid | 3'-Chloro-[1,1'-biphenyl]-4-carboxylic acid |

Table 3: Examples of substituted biphenyl cores synthesized via Suzuki coupling.

Structural Variations of the Carboxamide Linkage

The carboxamide linkage is a critical structural motif in many biologically active molecules, including derivatives of this compound. This functional group often plays a crucial role in binding to biological targets through hydrogen bonding interactions. However, the amide bond is also susceptible to enzymatic hydrolysis, which can lead to metabolic instability. hyphadiscovery.com To address this liability and to explore the structure-activity relationships (SAR), researchers have investigated various structural modifications of the carboxamide linkage. These modifications often employ the principle of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to maintain or enhance biological activity while improving pharmacokinetic profiles. ctppc.org

A primary motivation for modifying the carboxamide group is to enhance metabolic stability. Amide functional groups are known to be labile to in vivo enzymatic hydrolysis, which can limit the therapeutic potential of a drug candidate. hyphadiscovery.com Bioisosteric replacements that resist this cleavage are therefore of significant interest in medicinal chemistry. hyphadiscovery.com Furthermore, altering the carboxamide linker can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences absorption, distribution, and receptor affinity. ctppc.org

One prominent strategy involves the complete replacement of a labile benzanilide (a type of carboxamide) core with a more stable biphenyl system. nih.govacs.org This bioisosteric approach was explored for a class of quinoline carboxamide-type ABCG2 modulators that were prone to rapid enzymatic cleavage at the central benzanilide moiety. acs.org By replacing this amide-containing core, researchers aimed to create analogues with significantly improved stability. acs.org

Bioisosteric Replacement Strategies

Bioisosterism is a key strategy in drug design for optimizing molecular properties. For the amide group, both classical and non-classical bioisosteres are employed to mimic its structural and electronic features while offering resistance to hydrolysis. hyphadiscovery.comctppc.org

Key considerations for replacing an amide bond include maintaining its ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA) and preserving the spatial arrangement of the connected molecular fragments. hyphadiscovery.com

Common Amide Bioisosteres:

1,2,3-Triazoles: These five-membered heterocyclic rings are excellent alternatives to amide bonds. They can act as both hydrogen bond donors and acceptors, effectively mimicking the dual nature of the amide group. Crucially, 1,2,3-triazoles offer improved metabolic stability against both hydrolysis and oxidation. hyphadiscovery.com

1,3,4-Oxadiazoles: This heterocycle is another common bioisosteric replacement for the carboxamide group, which has been shown to improve stability in rat plasma in certain contexts. hyphadiscovery.com

Thioamides: Replacing the carbonyl oxygen with a sulfur atom to form a thioamide is a readily accessible modification. Thioamides possess a longer C=S bond and a shorter C-N bond compared to amides. This results in a weaker hydrogen bond acceptor but a stronger hydrogen bond donor property. hyphadiscovery.com

CF3-Amides: An emerging bioisosteric strategy involves replacing the carbonyl group with a trifluoromethyl (CF3) group. The electron-withdrawing nature of the CF3 group modulates the basicity of the adjacent amine (NH). This replacement eliminates the carbonyl's hydrogen bond accepting capability but can maintain crucial interactions involving the N-H proton while preventing hydrolytic cleavage. hyphadiscovery.com This is particularly useful in cases where hydrolysis releases a toxic byproduct, such as an aniline. hyphadiscovery.com

Synthesis of Carboxamide Analogues

The synthesis of derivatives with modified carboxamide linkages often involves multi-step reaction sequences. For instance, the creation of biphenyl analogues as a replacement for a benzanilide core has been achieved through solid-phase synthesis. nih.gov A general approach involves:

Attachment of a starting acid (e.g., 4-bromo-2-nitrobenzoic acid) to a resin. nih.gov

Reduction of a nitro group followed by acylation with a suitable acid chloride to form an amide bond. nih.gov

Construction of the biphenyl system via a Suzuki coupling reaction. nih.govacs.org

Further functionalization and final cleavage from the resin to yield the desired product. nih.gov

In other examples, such as the synthesis of novel biphenyl-4-carboxamide derivatives, structure-activity relationship studies have led to various modifications around the core structure. nih.gov The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides involved N-alkylation of a precursor carboxamide with 1-(3-iodopropyl)piperidine to introduce the piperidine moiety. nih.gov This highlights how different fragments can be coupled to the amide nitrogen, representing another axis of structural variation.

The table below summarizes various bioisosteric replacements for the carboxamide linkage and the rationale for their use.

| Original Group | Bioisosteric Replacement | Key Properties and Rationale for Modification | Reference |

|---|---|---|---|

| Carboxamide (-CONH-) | Thioamide (-CSNH-) | Readily accessible; alters H-bond properties (weaker acceptor, stronger donor). | hyphadiscovery.com |

| Carboxamide (-CONH-) | 1,2,3-Triazole | Acts as both H-bond donor and acceptor; improves metabolic stability against hydrolysis and oxidation. | hyphadiscovery.com |

| Carboxamide (-CONH-) | 1,3,4-Oxadiazole | Improves plasma stability by resisting hydrolytic cleavage. | hyphadiscovery.com |

| Carboxamide (-CONH-) | "CF3-Amide" (-CF3NH-) | Prevents hydrolytic cleavage while maintaining N-H donor interactions; loses H-bond acceptor capability. | hyphadiscovery.com |

| Benzanilide Core | Biphenyl Linkage | Complete replacement of the amide-containing core to prevent enzymatic cleavage and enhance stability. | nih.govacs.org |

Following a comprehensive search of scientific literature, specific research data pertaining to the molecular interactions and target engagement of the chemical compound This compound is not available. The provided outline requires detailed findings on receptor binding, enzyme inhibition, and ligand-target kinetics that are not present in the public domain for this specific molecule.

Research databases and scientific publications contain information on compounds with similar structural motifs, such as piperidine-carboxamides or biphenyl structures, which have been investigated for their activity as enzyme inhibitors or receptor ligands. For instance, various piperidine carboxamide derivatives have been explored as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). nih.govdoi.orgunifi.it Similarly, other N-substituted piperidine compounds have been studied for their interaction with G-protein coupled receptors (GPCRs) like the cannabinoid receptors. nih.govnih.gov

However, these studies focus on molecules that are structurally distinct from this compound. Extrapolating data from these related but different compounds would be scientifically inaccurate and would not address the specific molecular profile of this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline due to the absence of specific research findings for this compound.

Molecular Interactions and Target Engagement Studies of N Piperidin 1 Yl Biphenyl 4 Carboxamide

Elucidation of Functional Modulatory Mechanisms at the Molecular and Cellular Level

Agonistic and Antagonistic Mechanisms

A thorough search of scientific databases and literature reveals no specific studies detailing the agonistic or antagonistic mechanisms of N-(piperidin-1-yl)biphenyl-4-carboxamide at any known biological target. For a compound to be characterized as an agonist or antagonist, it must be tested in functional assays that measure its ability to provoke or inhibit a biological response upon binding to a receptor. Such studies, which would determine efficacy and potency, have not been published for this compound.

While related compounds containing a piperidinyl-carboxamide functional group have been identified as antagonists or inverse agonists of the CB1 receptor, these molecules possess different core structures, such as a pyrazole (B372694) ring system. nih.govnih.gov For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant) is well-documented as a CB1 inverse agonist, meaning it not only blocks agonist activity but also reduces the basal activity of the receptor. nih.gov However, no equivalent characterization exists for the biphenyl-based compound .

Allosteric Modulation Studies

There is no available research to suggest that this compound acts as an allosteric modulator at any receptor. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effects of the orthosteric ligand. nih.gov

Studies have identified other chemical classes, such as certain indole-2-carboxamides, as allosteric modulators of the CB1 receptor. nih.govnih.gov These studies involve complex binding and functional assays to determine a modulator's affinity for the allosteric site (KB) and its cooperativity factor (α), which quantifies its effect on orthosteric ligand binding. nih.gov No such investigations or resulting data have been reported for this compound.

Enzyme Kinetic Analysis (e.g., Km, Vmax)

No studies performing enzyme kinetic analysis with this compound are present in the published literature. This type of analysis is crucial for understanding how a compound might act as an enzyme inhibitor or substrate. Key parameters determined in such studies include:

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity between the enzyme and its substrate.

Vmax (Maximum velocity): The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate.

For a compound to be evaluated, it would typically be tested for its ability to inhibit a specific enzyme, such as Fatty Acid Amide Hydrolase (FAAH) or Cytochrome P450 (CYP) enzymes. For example, the metabolism of other complex piperidine-containing carboxamides has been studied, identifying specific CYP enzymes like CYP3A4/3A5 as being responsible for their breakdown. nih.gov However, no such metabolic or enzyme inhibition data is available for this compound.

Without experimental data, no information on its potential effects on enzyme kinetics can be provided.

Structure Activity Relationship Sar Investigations of N Piperidin 1 Yl Biphenyl 4 Carboxamide and Its Derivatives

Elucidation of Key Pharmacophoric Elements

The fundamental structure of N-(piperidin-1-yl)biphenyl-4-carboxamide serves as a scaffold for potent biological activity, primarily through the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govpatsnap.com This enzyme is a key regulator of endogenous signaling lipids like anandamide (B1667382). nih.govnih.gov By inhibiting FAAH, the levels of these endocannabinoids increase, leading to therapeutic effects such as analgesia and anti-inflammatory responses. nih.govpatsnap.comnih.gov The core pharmacophore consists of three main elements: the biphenyl (B1667301) system, the piperidine (B6355638) ring, and the carboxamide linker, each playing a distinct and vital role in molecular recognition and inhibitory action.

Role of the Biphenyl System in Modulating Activity and Selectivity

The biphenyl system is a critical component for the activity of this class of compounds. In related O-biphenyl carbamate (B1207046) inhibitors of FAAH, the O-biaryl group functions as the leaving group during the carbamylation of the enzyme's active site serine (Ser241). nih.gov The orientation and substitution pattern of the two phenyl rings significantly influence both potency and selectivity.

Research on biphenyl carboxamide analogues has highlighted the importance of the biphenyl nucleus for analgesic activity. medcraveonline.com SAR studies on related carbamates, such as O-biphenyl-3-yl carbamates, have shown that modifications to the biphenyl moiety are critical for tuning the compound's properties. For instance, the parent compound cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) was optimized to develop peripherally restricted FAAH inhibitors by modifying this system. researchgate.netresearchgate.net The addition of a carbamoyl (B1232498) group at the 3'-position of the biphenyl ring in the inhibitor URB597 was a key modification that enhanced potency. escholarship.org

Furthermore, investigations into dual-target ligands have explored series of O-biphenyl carbamates, demonstrating that the biphenyl scaffold is a versatile platform for designing molecules with specific activity profiles. nih.govresearchgate.net The substitution pattern on the biphenyl rings can rationalize structural features that are conducive to activity at primary targets while avoiding off-target effects. nih.govresearchgate.net For example, a typical pharmacophore for many non-steroidal anti-inflammatory drugs (NSAIDs) includes two aromatic ring centers, a feature fulfilled by the biphenyl system. medcraveonline.com

Importance of the Piperidine Ring Structure and Substituents

The piperidine ring is another crucial pharmacophoric element. In many FAAH inhibitors, a cyclic piperidine or piperazine (B1678402) moiety is favored for potent inhibition. nih.gov The ring structure helps to correctly orient the molecule within the FAAH active site, facilitating the covalent interaction with the catalytic serine residue. nih.gov

SAR studies on analogues have demonstrated that the integrity of the piperidine ring is often necessary for high activity. In one study on related carbamates, opening the piperidine ring led to a significant decrease in inhibitory potency, suggesting that the rigid structure is essential for optimal enzyme inhibition. nih.gov The piperidine moiety is a hallmark pharmacophore for various receptor ligands, and its structural integrity is often key to potent affinity. researchgate.net

Substitutions on the piperidine ring can also modulate activity. SAR investigations of related antagonists for the CB1 receptor, such as SR141716, which contains a piperidinyl group, have shown that modifications in this region can probe steric and proximity requirements. nih.gov For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are potent sigma1 receptor ligands, substitutions on the piperidine's nitrogen atom are critical for affinity and selectivity. nih.gov The replacement of the piperidine ring with a piperazine scaffold in some FAAH inhibitors has been shown to decrease potency, highlighting the specific requirement for the piperidine structure in certain series. nih.gov

| Compound Series | Modification | Effect on Activity | Reference |

| Indolylalkyl Carbamates | Integration of alkyl chain into a piperidine ring | No increase in FAAH inhibitory potency, but enhanced metabolic stability. | nih.gov |

| Indolylalkyl Carbamates | Opening of the piperidine ring (missing C3) | ~35-fold decrease in FAAH inhibitory activity. | nih.gov |

| Indolylalkyl Carbamates | Replacement of piperidine with a piperazine ring | ~4-fold drop in FAAH inhibitory potency. | nih.gov |

| SR141716 Analogues | Varying length and bulk of piperidine substituents | Increased receptor affinity and efficacy up to a certain chain length. | nih.gov |

Contribution of the Carboxamide Linker to Molecular Recognition

The carboxamide linker is an essential component that connects the biphenyl and piperidine moieties, playing a crucial role in the molecule's interaction with its biological target. In FAAH inhibitors, the amide bond of related urea (B33335) and carbamate compounds is hydrolyzed by the enzyme, leading to a covalent enzyme-inhibitor adduct. nih.gov The stability and reactivity of this linker are therefore central to the mechanism of irreversible inhibition.

Studies have shown that the carboxamide linkage is a critical feature. For instance, replacing the ester or carbamate group in certain FAAH inhibitors with amides or ureas rendered the compounds inactive, which supports the hypothesis of a covalent mechanism of action involving this linker. nih.gov The carboxamide group is part of the key pharmacophoric component in many biphenyl-based analgesics. medcraveonline.com The enzyme-induced conformational change in the inhibitor diminishes the conjugation of the nitrogen lone pair with the carbonyl group, which in turn allows for the nucleophilic attack by the catalytic serine residue of FAAH. nih.gov This highlights the dynamic role of the linker in the inhibition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable tools for understanding the specific structural requirements for activity and for designing new, more potent analogues.

Development of QSAR Models for N-(piperidin-1-yl)bhenyl-4-carboxamide Analogs

QSAR models have been successfully developed for biphenyl carboxamide analogues and related FAAH inhibitors. medcraveonline.comnih.gov These models are typically built using a "training set" of compounds with known biological activities. For a series of biphenyl carboxamide derivatives with analgesic activity, a multiple linear regression (MLR) model was developed using a training set of 20 compounds, which represented 80% of the total dataset. medcraveonline.com

For more complex three-dimensional analyses, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. A 3D-QSAR/CoMSIA study was conducted on a series of 90 irreversible FAAH inhibitors that share a piperazine-carboxamide scaffold. nih.gov Such models aim to derive detailed information about the steric, electrostatic, and hydrogen-bonding characteristics required for binding, which can then guide the design of new inhibitors. nih.gov Similarly, 3D-QSAR models were developed for O-biphenyl carbamates to understand their dual activity on FAAH and the dopamine (B1211576) D3 receptor. nih.govresearchgate.net The development process involves aligning the molecules based on key pharmacophoric features to analyze their interaction fields. nih.gov

Validation and Predictive Power of QSAR Models for Analog Design

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. uniroma1.it A common method is external validation, where the model's ability to predict the activity of a "test set" of compounds (not used in model development) is assessed. medcraveonline.com

For the biphenyl carboxamide analgesic model, the remaining 5 compounds (20% of the dataset) were used as the test set. medcraveonline.com The quality of the model was judged by statistical parameters such as the coefficient of determination (R²) for the training set and the predictive R² for the test set. An R² value of 0.800 for the training set and a predicted R² of 0.7217 for the test set indicated a statistically significant and predictive model. medcraveonline.com

Similarly, the 3D-QSAR/CoMSIA model for piperazine-carboxamide FAAH inhibitors was extensively validated, yielding a high cross-validated correlation coefficient (q²) of 0.734 and a conventional R² of 0.966. nih.gov Robust validation practices ensure that the model is not simply a correlation but a genuinely predictive tool. uniroma1.it Once validated, these QSAR models serve as powerful tools for virtual screening of chemical databases and for the rational design of novel analogues with enhanced potency and desired properties. medcraveonline.comnih.gov

| QSAR Model Type | Compound Class | Validation Parameters | Predictive Outcome | Reference |

| 2D-QSAR (MLR) | Biphenyl Carboxamides (analgesic) | Training Set R² = 0.800; Test Set Predicted R² = 0.7217 | Good predictive power for designing novel analgesics. | medcraveonline.com |

| 3D-QSAR (CoMSIA) | Piperazine-Carboxamide FAAH Inhibitors | q² = 0.734; r² = 0.966; r²m = 0.723 | High predictive power for designing new FAAH inhibitors. | nih.gov |

| 3D-QSAR (CoMFA) | O-Biphenyl Carbamates (FAAH/D3R) | N/A | Prospectively validated model to understand off-target affinity. | nih.govresearchgate.net |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For flexible molecules like this compound and its derivatives, understanding the preferred spatial orientations and the energy barriers between them is fundamental to deciphering their structure-activity relationships (SAR). The inherent flexibility, primarily around the biphenyl linkage and the amide bond, allows these compounds to adopt various shapes, only some of which are conducive to potent biological activity. Computational methods and spectroscopic techniques are often employed to explore the conformational landscape and its influence on the pharmacological profile of these derivatives. nih.govresearchgate.net

Conformational Flexibility and Target Binding

Research into derivatives acting as Fatty Acid Amide Hydrolase (FAAH) inhibitors and Cannabinoid Receptor 1 (CB1) antagonists highlights the pivotal role of conformation in defining their mechanism and potency.

Enzyme-Induced Conformation in FAAH Inhibition

A significant finding in the study of this compound analogues as FAAH inhibitors is the enzyme's ability to induce a specific, high-energy conformation in the inhibitor. nih.gov While many FAAH inhibitors function by forming a covalent bond with the catalytic Ser241 residue, derivatives based on a piperidine urea or carbamate structure exhibit a unique mechanism. nih.govnih.gov

Computational analyses on potent piperidine-based FAAH inhibitors revealed that within the enzyme's binding site, the inhibitor's amide bond is forced into a non-planar, twisted conformation. nih.gov This distortion, characterized by a twist of the amide bond and a partial pyramidalization at the amide nitrogen, is crucial for inhibitory activity. The enzyme-induced strain diminishes the electronic conjugation of the nitrogen lone pair with the carbonyl group, which in turn increases the electrophilicity of the carbonyl carbon. This makes the inhibitor more susceptible to nucleophilic attack by Ser241, facilitating the carbamylation of the enzyme and leading to its irreversible inhibition. nih.govnih.gov

The importance of this conformational flexibility is underscored by the observation that analogous acyclic urea derivatives, which are more rigid and cannot easily adopt this twisted amide conformation, are largely inactive as FAAH inhibitors. nih.gov This suggests that the ability of the piperidine ring to facilitate this enzyme-induced conformational change is a key determinant of inhibitory potential.

| Compound Class | Key Conformational Feature | Interaction with FAAH Active Site | Resulting Activity | Reference |

|---|---|---|---|---|

| Piperidine/Piperazine Ureas | Flexible; allows for enzyme-induced twist of the amide bond. | Amide bond distortion facilitates nucleophilic attack by Ser241, leading to covalent modification. | Potent, irreversible inhibition. | nih.govnih.gov |

| Acyclic Ureas | Rigid; planar urea moiety resists distortion. | Poor fit into the catalytic site; resistant to enzyme-induced conformational change. | Lack of significant inhibitory activity. | nih.gov |

| O-aryl Carbamates (e.g., URB597) | Possess an activated carbonyl group. | Act as effective carbamoylating agents of Ser241. | Potent inhibition (IC50 = 4.6 nM for URB597). | nih.govnih.gov |

Conformational States and CB1 Receptor Antagonism

In the context of CB1 receptor antagonists, the conformational positioning of the various structural elements of the ligand is critical for achieving high binding affinity. For the potent and selective CB1 antagonist SR141716, a pyrazole-based analogue of this compound, conformational analysis identified four distinct low-energy conformations. nih.gov These conformers, designated Tg, Ts, Cg, and Cs, are defined by the rotation around the bond connecting the carboxamide to the pyrazole (B372694) ring. nih.gov

The relative energetic stability of these conformers was found to depend on the protonation state of the piperidine nitrogen. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, specifically Comparative Molecular Field Analysis (CoMFA), were developed for these different conformers. nih.gov The robustness of these models suggests that several of the conformers may possess the appropriate spatial orientation to bind effectively to the CB1 receptor. nih.gov The analysis proposed that the unique region in space occupied by the C5 aromatic ring in these antagonist conformations might be what confers their antagonist activity, distinguishing them from cannabinoid agonists. nih.gov

| Form of Compound | Order of Energetic Stability (Most to Least Stable) | Reference |

|---|---|---|

| Neutral (unprotonated) | Tg > Cg > Ts > Cs | nih.gov |

| Piperidine N-protonated | Ts > Tg > Cs > Cg | nih.gov |

This detailed conformational analysis is instrumental in the rational design of new derivatives. By understanding which spatial arrangements are favored for binding and activity at a specific target, medicinal chemists can design molecules that are pre-organized into the bioactive conformation or have a lower energetic penalty for adopting it, potentially leading to improved potency and selectivity. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications in the Study of N Piperidin 1 Yl Biphenyl 4 Carboxamide

Docking Studies and Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(piperidin-1-yl)biphenyl-4-carboxamide, docking studies are pivotal in elucidating its binding mode within the active site of the FAAH enzyme.

Receptor Grid Generation and Active Site Mapping

The initial step in a docking study involves the preparation of the receptor, in this case, the FAAH enzyme. This process begins with obtaining the three-dimensional crystal structure of FAAH, often from a repository such as the Protein Data Bank (PDB). For instance, the crystal structure of human FAAH complexed with an inhibitor provides a high-resolution map of the active site.

Using software suites like Schrödinger Maestro or Autodock, a receptor grid is generated. physchemres.orgschrodinger.com This grid defines the volume of the active site where the ligand, this compound, will be docked. The grid's dimensions are carefully chosen to encompass all key residues known to be involved in substrate binding and catalysis. For FAAH, the active site is characterized by a hydrophobic acyl chain-binding channel and a catalytic triad (B1167595) composed of Ser241, Ser217, and Lys142. researchgate.net The grid generation process maps the electrostatic and van der Waals potentials of these residues, creating a detailed energetic landscape for the subsequent docking calculations. The center of the grid is typically defined by the position of a co-crystallized ligand or key catalytic residues. physchemres.orgschrodinger.com

Application of Docking Algorithms and Scoring Functions

Once the receptor grid is established, docking algorithms are employed to explore the conformational space of this compound and place it within the active site in various orientations and conformations. Common algorithms include Glide, AutoDock, and GOLD. These algorithms systematically evaluate millions of possible binding poses.

Each generated pose is then evaluated by a scoring function, which estimates the binding affinity between the ligand and the receptor. Scoring functions can be force-field-based, empirical, or knowledge-based. For FAAH inhibitors, scoring functions such as the Glide XP (Extra Precision) score and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are frequently used to rank the docked poses. medchemexpress.comselleckchem.com A lower docking score generally indicates a more favorable binding interaction. The validation of a docking protocol is a critical step, often achieved by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. acs.org

| Docking Software/Tool | Scoring Function | Typical Application in FAAH Inhibition Studies |

| Schrödinger Maestro | Glide XP, MM-GBSA | Ranking of potential inhibitors, prediction of binding modes. medchemexpress.comselleckchem.com |

| AutoDock | AutoDock scoring function | Virtual screening of compound libraries against FAAH. |

| GOLD | GOLDScore, ChemScore | Elucidating detailed protein-ligand interactions. |

Analysis of Predicted Binding Poses and Interactions

The final and most insightful step of a docking study is the detailed analysis of the top-ranked binding poses of this compound within the FAAH active site. This analysis reveals the specific molecular interactions that stabilize the ligand-receptor complex. For piperidine (B6355638) urea-based FAAH inhibitors, including compounds structurally similar to this compound, several key interactions have been identified. nih.govnih.gov

The biphenyl (B1667301) moiety of the compound typically occupies the hydrophobic acyl chain-binding channel of FAAH, forming van der Waals interactions with nonpolar residues. researchgate.net The piperidine ring and the carboxamide linker are positioned near the catalytic triad. A crucial interaction is the formation of a covalent bond between the carbonyl carbon of the urea (B33335) moiety and the hydroxyl group of the catalytic Ser241 residue. nih.govguidetopharmacology.org This carbamylation of the serine leads to the irreversible inhibition of the enzyme. guidetopharmacology.org Hydrogen bonds may also form between the amide group of the ligand and backbone atoms of residues within the active site, further stabilizing the complex.

| Interacting Residue in FAAH | Type of Interaction | Significance for Binding |

| Ser241 | Covalent bond (Carbamylation) | Irreversible inhibition of FAAH. nih.govguidetopharmacology.org |

| Ser217, Lys142 | Part of the catalytic triad | Contributes to the catalytic mechanism and inhibitor binding. researchgate.net |

| Hydrophobic residues (e.g., Phe, Leu, Ile) | Van der Waals, π-π stacking | Stabilizes the biphenyl moiety in the acyl chain-binding channel. researchgate.net |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding pose and the conformational dynamics of the ligand and protein in a more realistic, solvated environment.

Simulation Setup and Parameters for Ligand-Target Complexes

An MD simulation of the this compound-FAAH complex begins with the best-docked pose obtained from the docking study. This complex is then solvated in a box of water molecules (e.g., TIP3P water model) and counter-ions are added to neutralize the system. The entire system is then subjected to energy minimization to relieve any steric clashes.

The simulation is run using a force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER, which defines the potential energy of the system as a function of the atomic coordinates. The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble). acs.org The production run of the simulation can span from nanoseconds to microseconds, generating a trajectory of atomic positions over time.

| MD Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | OPLS, AMBER | Describes the physics of the molecular system. |

| Water Model | TIP3P, SPC/E | Explicitly solvates the protein-ligand complex. |

| Ensemble | NVT, NPT | Maintains constant temperature, volume, and/or pressure. |

| Simulation Time | Nanoseconds to Microseconds | Allows for the observation of dynamic events and conformational changes. |

Conformational Stability and Dynamics of this compound in Biological Environments

The trajectory from the MD simulation is analyzed to assess the conformational stability of this compound within the FAAH active site. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose.

The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may play a role in ligand binding or enzyme function. Furthermore, MD simulations can reveal dynamic changes in hydrogen bonding patterns and other non-covalent interactions between the ligand and the receptor, providing a more complete picture of the binding event. For related piperidine-based inhibitors, MD simulations have shown that the inhibitor can induce conformational changes in the enzyme, and the stability of the complex is crucial for its inhibitory activity. researchgate.net

Analysis of Ligand-Target Interactions Over Simulation Time

While initial molecular docking provides a static snapshot of the binding pose of this compound within a target's active site, molecular dynamics (MD) simulations offer a more profound understanding by introducing flexibility and observing the system's evolution over time. mdpi.com MD simulations are crucial for validating the stability of the predicted binding mode and analyzing the dynamic nature of the ligand-target interactions. mdpi.com For biphenyl carboxamide derivatives, MD simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for their biological activity. nih.gov

The stability of the this compound-protein complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, typically lasting nanoseconds. nih.gov A stable RMSD value suggests that the ligand has found a favorable and stable conformation within the binding pocket. For instance, in simulations of similar biaryl carboxamide analogs, stable RMSD values of 2.5 to 6 Å have been observed over 200-nanosecond simulations, indicating a stable interaction with the target protein. nih.gov

Furthermore, MD simulations allow for a detailed analysis of the persistence of specific interactions. A hydrogen bond that is present for a high percentage of the simulation time is considered more critical for binding affinity than one that is transient. This dynamic analysis provides a more accurate picture of the key residues and interactions that are vital for the compound's mechanism of action. Conformational analysis through MD simulations can also reveal how the compound adjusts its shape within the active site to maintain optimal interactions, which is a key aspect of its inhibitory potential. nih.gov

Table 1: Illustrative Analysis of Interaction Stability for a Biphenyl Carboxamide Analog Over a 100 ns MD Simulation This table is a representative example based on typical findings for similar compounds and does not represent data for this compound specifically.

| Interacting Residue | Interaction Type | Initial Docking Distance (Å) | Interaction Occupancy (%) |

|---|---|---|---|

| Ser152 | Hydrogen Bond | 2.1 | 85.2 |

| His263 | Hydrogen Bond | 2.5 | 76.5 |

| Phe77 | π-π Stacking | 3.8 | 92.1 |

| Tyr114 | π-π Stacking | 4.2 | 88.4 |

| Arg256 | π-Cation | 4.5 | 65.7 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, serving as a guide for identifying new chemical entities with the potential to bind to a specific biological target. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov For a compound like this compound, which may act as an inhibitor for enzymes like fatty acid amide hydrolase (FAAH), pharmacophore models are instrumental in screening large databases for novel, structurally diverse molecules that could have similar or improved activity. researchgate.netnih.gov

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based methods.

Ligand-Based Pharmacophores: This method is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of known active compounds, such as various biphenyl carboxamide derivatives, to identify common chemical features that are critical for their activity. nih.govresearchgate.net For example, a pharmacophore model for FAAH inhibitors derived from a set of diverse active compounds identified key features like two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit as essential for activity. researchgate.net

Structure-Based Pharmacophores: When the crystal structure of the target protein complexed with a ligand is available, a structure-based pharmacophore can be created. This model is derived from the specific interactions observed between the ligand, such as this compound, and the amino acid residues in the target's binding site. nih.govfrontiersin.org This approach allows for the creation of highly specific 3D queries that capture the precise geometry of the active site. Incorporating protein flexibility, for instance by using multiple protein structures from MD simulations, can further enhance the predictive power of these models. nih.gov

Table 2: Key Pharmacophoric Features Derived from Biphenyl Carboxamide Analogs This table summarizes common features identified in pharmacophore models for this class of compounds.

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | The biphenyl scaffold | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the active site. nih.govresearchgate.net |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the carboxamide group | Forms crucial hydrogen bonds with donor residues (e.g., Ser, Thr, Asn) in the binding pocket. nih.govresearchgate.net |

| Hydrogen Bond Donor (HBD) | The amide N-H group | Can form hydrogen bonds with acceptor residues (e.g., Asp, Glu) in the active site. |

| Hydrophobic (HY) | The piperidine ring | Occupies a hydrophobic sub-pocket, contributing to binding affinity through van der Waals interactions. researchgate.net |

Once a robust pharmacophore model is developed, it can be used as a 3D query to perform virtual screening of large chemical databases like ZINC, ChemDiv, or MolPort. frontiersin.org This process filters vast libraries, containing millions of compounds, to identify molecules that match the defined pharmacophoric features in their 3D conformation. frontiersin.orgresearchgate.net The primary goal is often "scaffold hopping"—the discovery of new core molecular structures that are chemically distinct from the original template (in this case, the biphenyl-carboxamide scaffold) but present the same essential features for biological activity. nih.gov

This technique is highly efficient for enriching the hit list with potentially active compounds while exploring novel chemical spaces. researchgate.net For instance, a pharmacophore-based virtual screening of the Zinc Natural Products database for FAAH inhibitors yielded a hit rate of 1.04%, which is a significant enrichment over random screening. researchgate.net The resulting hits can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being selected for chemical synthesis and biological testing. frontiersin.org This integrated approach accelerates the identification of new lead compounds and can lead to the discovery of molecules with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

In Silico ADMET Prediction and Molecular Descriptors for Compound Optimization

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.govjonuns.com In silico ADMET prediction tools have become indispensable for flagging potential liabilities in drug candidates like this compound, allowing for early-stage optimization and reducing the likelihood of late-stage failures. nih.govresearchgate.net These predictions are based on the calculation of various molecular descriptors that correlate with specific pharmacokinetic behaviors.

Key molecular descriptors for ADMET profiling include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These descriptors are often used to assess "drug-likeness," for example, through frameworks like Lipinski's Rule of Five, which predicts oral bioavailability. For biphenyl carboxamide derivatives, maintaining these properties within acceptable ranges is critical for their development as potential therapeutic agents. researchgate.netnih.gov

Computational models can predict a wide range of ADMET properties. For absorption, parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are estimated. Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions. Toxicity predictions can flag potential issues such as hepatotoxicity or cardiotoxicity. jonuns.com By analyzing these predicted properties, medicinal chemists can make informed decisions to modify the structure of this compound to improve its ADMET profile while preserving its desired biological activity. researchgate.net

Table 3: Predicted Molecular Descriptors and ADMET Properties for this compound These values are predictions from computational models and serve as an estimation of the compound's properties.

| Property/Descriptor | Predicted Value | Implication/Guideline |

|---|---|---|

| Molecular Descriptors | ||

| Molecular Weight (MW) | 320.43 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition) | 4.1 - 4.5 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | 32.7 Ų | Suggests good potential for oral bioavailability (< 140 Ų) |

| Rotatable Bonds | 3 | Indicates good conformational flexibility (≤ 10) |

| ADMET Predictions | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | May have limited central nervous system effects |

| CYP2D6 Substrate | Probable | Potential for metabolism by this key enzyme |

| Hepatotoxicity | Low Probability | Predicted to have a low risk of liver toxicity |

| Oral Bioavailability | High | Predicted to be suitable for oral administration |

Biochemical and Cellular Mechanistic Studies of N Piperidin 1 Yl Biphenyl 4 Carboxamide

In Vitro Cellular Assays for Functional Characterization

No specific data was found for N-(piperidin-1-yl)biphenyl-4-carboxamide in the following assays:

Pathway Elucidation and Signaling Cascade Analysis

Consistent with the lack of data in functional cellular assays, there is no information available regarding the signaling pathways or molecular cascades that may be modulated by this compound. Elucidation of such pathways would require initial findings from the types of in vitro studies mentioned above, which are currently not present in the scientific literature.

Investigation of Downstream Signaling Events (e.g., protein phosphorylation, gene expression)

There are no available studies that detail the effects of this compound on downstream signaling pathways, such as protein phosphorylation cascades or changes in gene expression.

Modulation of Protein Expression (e.g., Western blot analysis)

No data from techniques such as Western blot analysis has been published to indicate how this compound may modulate the expression levels of specific proteins.

In Vitro Metabolic Stability and Biotransformation Studies

Microsomal Stability Assays

Specific data from microsomal stability assays for this compound, which would provide its in vitro half-life and intrinsic clearance, are not present in the available literature. General procedures for such assays involve incubating the test compound with human or animal liver microsomes and measuring its disappearance over time. nih.govnih.govresearchgate.net

Identification of In Vitro Metabolites

There are no published reports identifying the in vitro metabolites of this compound. The metabolic fate of a compound is typically investigated by incubating it with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govspringermedizin.defrontiersin.org Common metabolic transformations for related classes of compounds can include hydroxylation, N-dealkylation, and amide hydrolysis. nih.gov

Enzyme Kinetics of Metabolic Pathways

Without the identification of metabolic pathways, no studies on the enzyme kinetics (e.g., determining Km and Vmax values) for the biotransformation of this compound have been conducted or reported. Such studies typically follow the identification of primary metabolic routes and the enzymes responsible, often from the Cytochrome P450 family. nih.gov

Advanced Spectroscopic and Structural Characterization in Biological Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a powerful technique for studying ligand-target interactions in solution, providing valuable information on binding affinity, the ligand's binding epitope, and conformational changes in both the ligand and the protein upon complex formation.

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD)-NMR, are particularly useful for identifying the binding epitope of a ligand when interacting with a large protein. In an STD-NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to the protons of a bound ligand via spin diffusion. The protons of the ligand that are in closest proximity to the protein receive the most saturation, resulting in a decrease in their signal intensity. By comparing the saturated spectrum with a reference spectrum, a difference spectrum is generated, which exclusively shows the signals of the bound ligand. The relative intensities of the signals in the STD-NMR spectrum directly correlate with the proximity of the corresponding protons to the protein surface, thereby mapping the binding epitope.

Protein-observed NMR techniques, such as Chemical Shift Perturbation (CSP) or Heteronuclear Single Quantum Coherence (HSQC) titration experiments, provide complementary information by monitoring changes in the protein's NMR spectrum upon ligand binding. In a typical ¹H-¹⁵N HSQC experiment, each peak corresponds to a specific amide proton in the protein backbone. When a ligand binds, the chemical environment of the amino acid residues at the binding site is altered, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. By titrating the protein with increasing concentrations of the ligand and monitoring the chemical shift changes, it is possible to identify the specific amino acid residues involved in the interaction.

For a compound like N-(piperidin-1-yl)biphenyl-4-carboxamide, CSP studies would reveal the specific amino acids in the binding pocket that form key interactions with the ligand. This information is critical for understanding the molecular determinants of binding affinity and selectivity. For example, studies on related pyrazole-carboxamide ligands have shown that specific residues, such as Lysine, can be crucial for their interaction with receptors. nih.gov

X-ray Crystallography of Ligand-Bound Protein Complexes

X-ray crystallography is a gold-standard technique for obtaining high-resolution, three-dimensional structural information of protein-ligand complexes. This method provides a detailed atomic-level picture of the binding mode, molecular recognition elements, and any conformational changes that occur in the protein upon ligand binding.

To obtain the crystal structure of a protein-ligand complex, two main strategies are employed: co-crystallization and soaking. In co-crystallization, the purified protein is mixed with the ligand before crystallization trials are initiated, allowing the complex to form in solution prior to crystallization. In the soaking method, pre-existing crystals of the apo-protein (protein without the ligand) are transferred to a solution containing the ligand, which then diffuses into the crystal lattice and binds to the protein. The choice between these methods depends on various factors, including the solubility of the ligand and its effect on protein crystallization. For instance, the crystallization of a related biphenyl-piperidine compound was achieved by dissolving the compound in a mixture of dichloromethane (B109758) and methanol (B129727) and allowing for slow evaporation. nih.govnih.gov

Once a high-quality crystal of the protein-ligand complex is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. The final structure reveals the precise orientation and conformation of the bound ligand within the protein's binding site. This allows for the detailed analysis of the molecular recognition elements, which are the specific non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

While a crystal structure of this compound bound to a protein target is not publicly available, analysis of a related compound, 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, shows that the biphenyl (B1667301) moiety has a twisted conformation. nih.govnih.gov The piperidine (B6355638) rings in this structure adopt a chair conformation. nih.govnih.gov Such structural details are critical for understanding how the different parts of the molecule can be spatially arranged to interact with a protein target. The table below summarizes key crystallographic data for this related compound.

| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Benzene Rings) |

| 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | C₂₈H₃₂N₂ | Monoclinic | P2₁/c | 25.93 (4)° |

Table 1: Crystallographic data for a related biphenyl-piperidine compound. Data sourced from nih.govnih.gov.

In other related structures, such as phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, the piperidine ring has been observed to adopt both chair and twisted boat conformations, highlighting the conformational flexibility of this moiety. researchgate.net

A comparison of the crystal structure of the ligand-bound protein (holo-protein) with that of the apo-protein can reveal significant conformational changes that the protein undergoes to accommodate the ligand. These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov Understanding these induced-fit mechanisms is crucial, as they can play a key role in receptor activation or inhibition. For example, the binding of an antagonist may stabilize an inactive conformation of the receptor, while an agonist might induce a conformational change that leads to downstream signaling. Studies on related cannabinoid receptor antagonists have suggested that the orientation of different chemical moieties can contribute to whether the compound acts as a neutral antagonist or an inverse agonist. nih.gov

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Following a comprehensive review of scientific literature, no specific studies utilizing Surface Plasmon Resonance (SPR) for the kinetic binding analysis of the compound this compound have been identified. Consequently, detailed research findings, including kinetic parameters such as association rate constants (ka), dissociation rate constants (kd), and equilibrium dissociation constants (KD), are not available in the public domain for this specific molecule.

While SPR is a powerful label-free technology for quantifying the kinetics of molecular interactions, its application to this compound has not been documented in accessible research. This technique is widely employed in drug discovery and molecular biology to study the binding of small molecules to protein targets, such as enzymes or receptors. The absence of such data for this compound means that a quantitative analysis of its binding affinity and kinetics with any biological target, as determined by SPR, cannot be provided at this time.

Further research would be required to generate the experimental data necessary for a complete characterization of the kinetic binding profile of this compound using Surface Plasmon Resonance.

Analog Design and Optimization Strategies for N Piperidin 1 Yl Biphenyl 4 Carboxamide

Rational Design Approaches Based on SAR and Structural Data

Rational drug design for N-(piperidin-1-yl)biphenyl-4-carboxamide analogs is heavily reliant on understanding the structure-activity relationships (SAR). SAR studies systematically modify specific regions of the molecule—the biphenyl (B1667301) group, the piperidinyl moiety, and the connecting carboxamide linker—to observe the resulting effects on biological activity. This iterative process provides crucial insights into the chemical features essential for molecular recognition and efficacy at the target protein.

For instance, in the development of related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring were found to significantly influence binding affinity for sigma receptors. nih.gov A quantitative structure-activity relationship (QSAR) study revealed that for halogen, nitro, and methoxy substituted analogs, substitution at the 3-position of the phenyl ring generally resulted in higher affinity compared to substitutions at the 2- or 4-positions. nih.gov Similarly, research on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways demonstrated that modifications to the benzamide portion are critical for activity. nih.gov

In a series of biphenyl-4-carboxamide derivatives designed as TRPV1 antagonists, SAR studies identified key structural determinants for potency and function. nih.gov Modifications based on an initial lead compound led to the discovery of analogs with improved aqueous solubility and metabolic stability, illustrating how SAR data directly guides the optimization process. nih.gov These studies underscore the importance of the biphenyl core and the substituents on the terminal aromatic ring in modulating target affinity and selectivity. The piperidine (B6355638) moiety is also a critical pharmacophore for various receptors, and its substitution patterns are frequently explored to fine-tune binding properties. researchgate.netnih.gov

The general findings from SAR studies on related scaffolds can be summarized as follows:

Biphenyl Moiety : Substitutions on either phenyl ring can significantly impact potency and selectivity. The position and electronic nature of the substituent are often critical.

Piperidine Ring : This group is often essential for binding, and modifications, such as adding a benzyl group to the piperidine nitrogen, can modulate affinity. nih.gov

Carboxamide Linker : The geometry and rigidity of the amide bond are typically important for maintaining the correct orientation of the biphenyl and piperidine moieties within the binding pocket.

| Scaffold Region | Modification | Observed Impact on Activity/Affinity | Reference Compound Class |

|---|---|---|---|

| Phenylacetamide Ring | Substitution at 3-position (Cl, Br, F, NO2, OMe) | Higher affinity for sigma receptors compared to 2- or 4-substitution | N-(1-benzylpiperidin-4-yl)phenylacetamides nih.gov |

| Piperidine Nitrogen | Substitution with 4-chlorobenzyl moiety | Very high σ1 affinity (Ki = 3.7 nM) and selectivity | Piperidine-4-carboxamide derivatives nih.gov |

| Biphenyl Moiety | Introduction of a 2-[(2-methylpyrrolidin-1-yl)methyl] group | Improved aqueous solubility and reduced CYP3A4 inhibition | Biphenyl-4-carboxamide derivatives nih.gov |

| Terminal Aromatic Ring | Replacement of phenyl with thiophene or naphthyl | No significant effect on sigma-1 receptor affinity | N-(1-benzylpiperidin-4-yl)arylacetamides researchgate.net |

Fragment-Based Drug Discovery (FBDD) Principles Applied to this compound Scaffolds

Fragment-based drug discovery (FBDD) offers a powerful alternative to traditional high-throughput screening for identifying novel lead compounds. nih.gov This approach uses libraries of small, low-molecular-weight molecules (fragments) to identify weak but efficient binding interactions with a biological target. nih.gov Once identified, these fragment hits serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, merging, or linking. acs.org

The this compound scaffold is well-suited for FBDD approaches as it can be deconstructed into its constituent chemical fragments:

Fragment 1: Biphenyl : A common motif in medicinal chemistry that can engage in hydrophobic and π-stacking interactions.

Fragment 2: Piperidine : A versatile saturated heterocycle that can be functionalized to explore specific interactions within a binding pocket. researchgate.net The N-benzyl piperidine motif, in particular, is frequently used to fine-tune efficacy and physicochemical properties. nih.gov

Fragment 3: Carboxamide : A rigid linker that can act as a hydrogen bond donor and acceptor.

In an FBDD campaign, a library containing these or similar fragments would be screened against the target of interest using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR). nih.gov If, for example, a biphenyl fragment and a separate piperidine-containing fragment were found to bind in adjacent pockets of the target protein, a "fragment linking" strategy could be employed. This would involve designing a new molecule that incorporates both fragments, connected by a suitable linker, to create a high-affinity ligand.

Alternatively, if a single fragment, such as a substituted piperidine, is identified as a binder, a "fragment growing" strategy would be used. acs.org Here, chemists would use structural information from X-ray crystallography to rationally design additions to the fragment, extending its structure into unoccupied regions of the binding site to form new, favorable interactions, gradually building up to a larger, more potent molecule resembling the this compound scaffold.

Combinatorial Chemistry and Library Synthesis for Analog Generation

Combinatorial chemistry is a key technology for rapidly generating large, diverse collections of molecules, known as chemical libraries. niscpr.res.innih.gov This approach is invaluable for systematically exploring the SAR of the this compound scaffold and for identifying novel hits and leads. nih.gov Rather than synthesizing compounds one at a time, combinatorial methods allow for the parallel synthesis of hundreds or thousands of analogs. uniroma1.it

The synthesis of a library based on the this compound core can be designed to introduce diversity at several points in the molecule. Using a solid-phase synthesis approach, a core scaffold can be anchored to a resin, followed by the sequential addition of different building blocks.

A potential combinatorial strategy could involve three main components:

A diverse set of substituted biphenyl-4-carboxylic acids : Variations could include different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on either phenyl ring.

A collection of piperidine derivatives : This set could include piperidines with different substituents on the ring itself.

A linking chemistry : Amide bond formation is a robust and widely used reaction in combinatorial synthesis.

By reacting each of the biphenyl carboxylic acids with each of the piperidine derivatives, a large matrix of final products can be generated. This "split-and-mix" or parallel synthesis approach allows for the creation of a vast chemical space around the core scaffold, which can then be screened for biological activity. uniroma1.it

| Component | Building Block Examples (R-groups) | Potential Diversity Introduced |

|---|---|---|

| Biphenyl-4-carboxylic acid | R1 = H, 4'-Cl, 3'-F, 4'-CH3, 2'-OCH3 | Exploration of electronic and steric effects on the biphenyl core |

| N-substituted piperidine | R2 = H, Benzyl, 4-Fluorobenzyl, Methyl | Modulation of basicity and introduction of additional binding interactions |

| Piperidine ring substituent | R3 = H, 4-OH, 3-CH3 | Probing specific pockets and altering conformation |

Multi-Parametric Optimization in Chemical Probe and Lead Generation

The journey from an initial "hit" compound to a refined chemical probe or a viable lead candidate involves more than simply maximizing potency. Multi-parametric optimization (MPO) is a crucial phase where medicinal chemists simultaneously refine a compound's biological activity and its physicochemical properties to achieve an optimal balance. For analogs of this compound, this means improving not only target affinity but also properties related to absorption, distribution, metabolism, and excretion (ADME).

Key parameters often considered during MPO include:

Potency : High affinity for the intended biological target.

Selectivity : Minimal activity against other related targets to avoid off-target effects.

Solubility : Adequate aqueous solubility is necessary for formulation and absorption.

Metabolic Stability : Resistance to degradation by metabolic enzymes (e.g., cytochrome P450s) to ensure a suitable duration of action. nih.gov

Permeability : The ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, depending on the therapeutic goal.

Lipophilicity : A measure of a compound's fat-solubility, which influences many ADME properties and must be carefully balanced.

A prime example of MPO is seen in the development of biphenyl-4-carboxamide derivatives as TRPV1 antagonists. nih.gov An initial lead compound was systematically modified through SAR studies, leading to the identification of ASP8370. This optimized analog not only possessed high potency but also demonstrated significantly improved aqueous solubility, good stability in human liver microsomes, and reduced inhibition of the CYP3A4 enzyme, a critical factor for avoiding drug-drug interactions. nih.gov This successful optimization highlights the need to consider and balance multiple properties concurrently to advance a compound through the drug discovery pipeline.

| Parameter | Initial Hit Compound (Hypothetical) | Optimized Lead Compound (e.g., ASP8370) | Reason for Optimization |

|---|---|---|---|

| Target Potency (IC50) | 50 nM | 5 nM | Increase efficacy |

| Aqueous Solubility | Low (<1 µg/mL) | High | Improve bioavailability and formulation options nih.gov |

| Metabolic Stability (HLM) | Low (High clearance) | High (Low clearance) | Increase in vivo exposure and duration of action nih.gov |

| CYP3A4 Inhibition | Potent inhibitor | Weak/No inhibition | Reduce potential for drug-drug interactions nih.gov |

| Selectivity vs. Off-targets | 10-fold | >100-fold | Minimize potential side effects |

Future Research Directions and Unexplored Avenues for N Piperidin 1 Yl Biphenyl 4 Carboxamide

Emerging Methodologies for Ligand Discovery and Characterization

The discovery and characterization of ligands are fundamental to the development of new therapeutics. For a compound like N-(piperidin-1-yl)biphenyl-4-carboxamide, which belongs to a class of molecules with demonstrated biological activity, the application of emerging methodologies can accelerate the identification of potent and selective modulators for various targets.

One of the key advancements is the use of conformationally sampled pharmacophore (CSP) modeling . Unlike traditional methods that often rely on a single low-energy conformation, CSP generates an ensemble of pharmacophore models from multiple ligand conformations. This approach is particularly valuable for flexible molecules like this compound, as it can better represent the dynamic nature of ligand-receptor interactions and lead to the development of more accurate 3D-QSAR models for predicting the activity of novel analogs. nih.gov

Another promising area is the integration of structural biology, computational chemistry, and medicinal chemistry . This multidisciplinary approach is crucial for elucidating the intricate details of target-ligand interactions. By combining techniques such as X-ray crystallography or cryo-electron microscopy with molecular docking and simulation, researchers can gain a precise understanding of how compounds based on the biphenyl-4-carboxamide scaffold bind to their biological targets. This knowledge is instrumental in guiding the rational design of next-generation inhibitors with improved potency and selectivity.

Key Emerging Methodologies:

| Methodology | Description | Potential Application to this compound |

| Conformationally Sampled Pharmacophore (CSP) | Generates multiple pharmacophore models from various ligand conformations to create robust 3D-QSAR models. | Identification of bioactive conformations and prediction of activity for novel derivatives. nih.gov |

| Integrated Structural Biology | Combines experimental structural data (e.g., X-ray crystallography) with computational modeling. | Elucidation of the precise binding mode to its biological target(s), guiding rational drug design. |

| Fragment-Based Drug Discovery (FBDD) | Screens small chemical fragments that bind weakly to the target, which are then grown or linked to create more potent ligands. | Identification of novel interaction points within the target's binding site to enhance the affinity of the biphenyl (B1667301) carboxamide core. |

| Chemical Proteomics | Uses chemical probes to identify the protein targets of a bioactive compound within a complex biological system. | Uncovering novel biological targets and mechanisms of action for this compound. |

Potential for Novel Scaffold Design Based on the Biphenyl Carboxamide Core

The biphenyl-4-carboxamide core structure serves as a versatile template for the design of novel therapeutic agents. Its proven success in modulating various biological targets, such as the transient receptor potential vanilloid type 1 (TRPV1), highlights its potential as a privileged scaffold in drug discovery. nih.gov Future research will likely focus on innovative strategies to modify and diversify this core structure to access new chemical space and target a broader range of diseases.

One approach is scaffold hopping , where the core structure is replaced with a bioisosteric equivalent that maintains the key pharmacophoric features while offering improved physicochemical properties or novel intellectual property. For the biphenyl carboxamide core, this could involve replacing one of the phenyl rings with a heteroaromatic ring system or altering the carboxamide linker to modulate conformational flexibility and hydrogen bonding patterns.

Furthermore, the design of hybrid molecules by combining the biphenyl carboxamide scaffold with other known pharmacophores could lead to compounds with dual or multi-targeting capabilities. For instance, incorporating moieties known to interact with other pain-related targets could result in synergistic analgesic effects. The synthesis of novel benzamide derivatives has been explored to identify effective inhibitors of the PD-1/PD-L1 interaction, demonstrating the adaptability of related amide scaffolds. nih.gov

Strategies for Novel Scaffold Design: